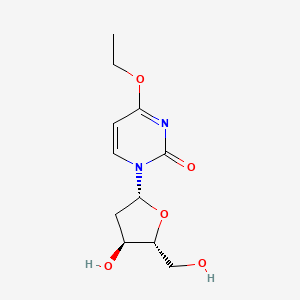

O4-Ethyldeoxyuridine

Description

Structure

3D Structure

Properties

CAS No. |

66656-44-8 |

|---|---|

Molecular Formula |

C11H16N2O5 |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

4-ethoxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C11H16N2O5/c1-2-17-9-3-4-13(11(16)12-9)10-5-7(15)8(6-14)18-10/h3-4,7-8,10,14-15H,2,5-6H2,1H3/t7-,8+,10+/m0/s1 |

InChI Key |

QTLOYKPKLVAEEI-QXFUBDJGSA-N |

Isomeric SMILES |

CCOC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O |

Canonical SMILES |

CCOC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

O4-Ethyldeoxyuridine: A Technical Guide to a Key DNA Replication Marker

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of O4-Ethyldeoxyuridine, a molecule of significant interest in cellular and molecular biology. It is important to note that literature searches for "this compound" frequently lead to information on two distinct but related molecules: 5-Ethynyl-2'-deoxyuridine (EdU) and O4-Ethylthymidine . This guide will primarily focus on EdU, a widely used thymidine analog for studying DNA synthesis, while also providing information on O4-Ethylthymidine to clarify the distinction.

Chemical Structure and Properties

5-Ethynyl-2'-deoxyuridine (EdU)

EdU is a nucleoside analog of thymidine where the methyl group at the 5-position is replaced by a terminal ethynyl group. This modification is key to its utility in molecular biology.

Table 1: Chemical and Physical Properties of 5-Ethynyl-2'-deoxyuridine (EdU)

| Property | Value | Reference |

| IUPAC Name | 5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione | [1] |

| Synonyms | EdU, 5-EdU, 2'-Deoxy-5-ethynyluridine | [2] |

| Chemical Formula | C₁₁H₁₂N₂O₅ | [1] |

| Molecular Weight | 252.226 g/mol | [1] |

| CAS Number | 61135-33-9 | [1] |

| Appearance | White to off-white solid | [3] |

| Solubility | DMSO: 50 mg/mL (198.24 mM), H₂O: 25 mg/mL (99.12 mM; with ultrasound), Ethanol: 5 mg/mL (19.82 mM; with ultrasound) | [4] |

| Storage | -20°C, dry and dark | [3] |

| SMILES | C#CC1=CN(C(=O)NC1=O)[C@H]2C--INVALID-LINK----INVALID-LINK--O2 | [1] |

| InChI Key | CDEURGJCGCHYFH-DJLDLDEBSA-N | [1] |

O4-Ethylthymidine

O4-Ethylthymidine is a DNA adduct formed by the ethylation of the oxygen atom at the 4-position of the thymine base. It is often studied in the context of DNA damage and repair.

Table 2: Chemical and Physical Properties of O4-Ethylthymidine

| Property | Value | Reference |

| IUPAC Name | 4-ethoxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | [5] |

| Synonyms | O(4)-ethyl-2'-deoxythymidine, O(4)-ethyldeoxythymidine | [5] |

| Chemical Formula | C₁₂H₁₈N₂O₅ | [5] |

| Molecular Weight | 270.28 g/mol | [5] |

| CAS Number | 59495-22-6 | [5] |

| SMILES | CCOC1=NC(=O)N(C=C1C)[C@H]2C--INVALID-LINK--CO">C@@HO | [5] |

| InChI Key | QZVVYDMWOGPALV-IVZWLZJFSA-N | [5] |

Biological Activity and Mechanism of Action of EdU

EdU is a powerful tool for measuring de novo DNA synthesis.[3] As a thymidine analog, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle by cellular DNA polymerases.[1][6] The presence of the ethynyl group allows for a highly specific and efficient detection method known as "click chemistry".[1]

The "Click Chemistry" Reaction

The detection of incorporated EdU is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] The ethynyl group on the EdU molecule reacts with a fluorescently labeled azide, forming a stable triazole ring. This reaction is highly specific and occurs under mild conditions, preserving cellular morphology.[7]

Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction for detecting EdU incorporated into DNA.

Experimental Protocols

In Vitro EdU Labeling and Detection

This protocol provides a general workflow for labeling proliferating cells in culture with EdU and subsequently detecting the incorporated EdU.

Caption: A typical experimental workflow for in vitro EdU labeling and detection.

Detailed Methodologies:

-

Cell Culture and EdU Labeling:

-

Plate cells at an appropriate density and allow them to attach overnight.

-

Prepare a working solution of EdU in complete culture medium. A final concentration of 10 µM is a good starting point.

-

Remove the old medium and add the EdU-containing medium to the cells.

-

Incubate for a period that allows for DNA synthesis to occur (e.g., 2 hours). The incubation time can be optimized depending on the cell type and experimental question.

-

-

Fixation and Permeabilization:

-

After incubation, remove the EdU-containing medium and wash the cells with PBS.

-

Fix the cells by adding a 3.7% formaldehyde solution in PBS and incubating for 15 minutes at room temperature.

-

Wash the cells twice with 3% BSA in PBS.

-

Permeabilize the cells by adding a 0.5% Triton® X-100 solution in PBS and incubating for 20 minutes at room temperature.[8]

-

-

Click-iT® Detection:

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. This typically includes the fluorescent azide, a copper(I) catalyst, and a buffer.

-

Remove the permeabilization buffer and add the Click-iT® reaction cocktail to the cells.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Wash the cells once with 3% BSA in PBS.

-

-

DNA Staining and Imaging:

-

(Optional) For nuclear counterstaining, incubate the cells with a Hoechst 33342 solution.

-

Wash the cells.

-

Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and the nuclear stain.

-

Signaling Pathways and Cellular Processes

EdU is not known to be directly involved in signaling pathways but is a crucial tool for studying processes that are regulated by these pathways, primarily DNA replication and cell cycle progression.

Caption: The cell cycle and the central role of the S phase, which is directly measured by EdU incorporation.

By quantifying the number of EdU-positive cells, researchers can assess the effects of various stimuli, drugs, or genetic modifications on cell proliferation. This has broad applications in cancer research, developmental biology, and regenerative medicine. For instance, a decrease in EdU incorporation following drug treatment would suggest an inhibition of cell proliferation, potentially through cell cycle arrest.

Conclusion

While the term "this compound" may be ambiguous, 5-Ethynyl-2'-deoxyuridine (EdU) is an indispensable tool in modern cell biology. Its ease of use, high sensitivity, and compatibility with other analytical techniques have made it a superior alternative to traditional methods like BrdU incorporation for studying DNA synthesis and cell proliferation. Understanding its chemical properties and the principles behind its detection is crucial for its effective application in research and drug development.

References

- 1. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. 5-Ethynyl-2'-deoxyuridine (5-EdU), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]

- 4. selleckchem.com [selleckchem.com]

- 5. O4-Ethylthymidine | C12H18N2O5 | CID 107988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Ethynyl-2'-deoxyuridine | 61135-33-9 | Benchchem [benchchem.com]

- 7. Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Purification of O4-Ethyldeoxyuridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the methodologies for the synthesis and purification of O4-Ethyldeoxyuridine, a modified nucleoside of interest in the study of DNA damage and repair. While specific literature detailing a complete, step-by-step synthesis and purification of the standalone this compound nucleoside is not abundant, this guide consolidates established principles of nucleoside chemistry to propose a robust workflow. The protocols described herein are based on analogous syntheses of O-alkylated pyrimidine nucleosides.

Synthesis of this compound

The synthesis of this compound typically proceeds through the O4-alkylation of a suitably protected deoxyuridine derivative. A common strategy involves the activation of the O4 position of the pyrimidine ring, followed by nucleophilic substitution with an ethoxide source.

A plausible synthetic route is outlined below. This protocol is a composite of established methods for O-alkylation of pyrimidine nucleosides.

Step 1: Protection of Deoxyuridine Hydroxyl Groups

-

Reagents: 2'-Deoxyuridine, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl), Pyridine.

-

Procedure:

-

Dissolve 2'-deoxyuridine in anhydrous pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Add TIPDSCl dropwise to the solution with stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with methanol.

-

Remove the solvent under reduced pressure.

-

Purify the resulting 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-2'-deoxyuridine by silica gel column chromatography.

-

Step 2: O4-Alkylation

-

Reagents: 3',5'-O-TIPDS-2'-deoxyuridine, Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Ethanol.

-

Procedure:

-

Dissolve the protected deoxyuridine, PPh3, and ethanol in an anhydrous aprotic solvent such as THF or Dioxane.

-

Cool the mixture to 0°C.

-

Add DEAD or DIAD dropwise to the solution.

-

Stir the reaction at room temperature overnight.

-

Monitor the formation of the O4-ethyl derivative by TLC or HPLC.

-

Concentrate the reaction mixture in vacuo.

-

Step 3: Deprotection

-

Reagents: Crude product from Step 2, Tetrabutylammonium fluoride (TBAF) in THF.

-

Procedure:

-

Dissolve the crude product in THF.

-

Add a 1M solution of TBAF in THF.

-

Stir at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once complete, concentrate the solution and proceed to purification.

-

Purification of this compound

Purification of the final compound is critical to remove unreacted starting materials, byproducts, and reagents. High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining high-purity this compound.[1][2][3]

-

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5]

-

Column: A C18 column is typically suitable for the separation of nucleoside analogues.[2]

-

Mobile Phase: A gradient of acetonitrile in water or a buffer such as triethylammonium acetate is commonly used.

-

Procedure:

-

Dissolve the crude this compound in the initial mobile phase solvent.

-

Inject the sample onto the HPLC column.

-

Elute the compound using a suitable gradient (e.g., 5% to 50% acetonitrile over 30 minutes).

-

Monitor the elution profile using a UV detector at a wavelength of approximately 260 nm.

-

Collect the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.

-

-

Purity Analysis: The purity of the final product should be assessed by analytical HPLC and its identity confirmed by mass spectrometry and NMR spectroscopy.

Quantitative Data

| Step | Compound | Starting Material (moles) | Product (moles) | Yield (%) | Purity (by HPLC) |

| 1. Protection | 3',5'-O-TIPDS-2'-deoxyuridine | 1.0 | 0.85 | 85 | >95% |

| 2. O4-Alkylation | O4-Ethyl-3',5'-O-TIPDS-2'-deoxyuridine | 0.85 | 0.51 | 60 | Crude |

| 3. Deprotection | This compound | 0.51 | 0.46 | 90 | Crude |

| 4. Purification | Pure this compound | 0.46 | 0.37 | 80 | >99% |

| Overall Yield | ~41% |

Note: The data in this table are estimates and will vary depending on the specific reaction conditions and scale.

Workflow and Logical Relationships

The following diagrams illustrate the synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Caption: Purification workflow for this compound.

References

- 1. HPLC Purification of In Vitro Transcribed Long RNA | Springer Nature Experiments [experiments.springernature.com]

- 2. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

O4-Ethyldeoxyuridine: A Comprehensive Technical Guide to its Formation in DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

O4-Ethyldeoxyuridine (O4-EtdU) is a mutagenic DNA adduct formed from the exposure of DNA to ethylating agents. This technical guide provides an in-depth exploration of the core mechanisms underlying the formation of O4-EtdU in DNA. It details the non-enzymatic chemical reactions responsible for its synthesis, identifies key ethylating agents, and presents quantitative data on adduct formation. Furthermore, this guide furnishes detailed experimental protocols for the detection and quantification of O4-EtdU, and includes conceptual diagrams to illustrate the key pathways and experimental workflows. This document is intended to serve as a critical resource for researchers and professionals in the fields of molecular biology, toxicology, and drug development who are investigating the impact of DNA alkylation and its consequences.

Introduction

DNA is under constant assault from a variety of endogenous and exogenous agents that can modify its chemical structure, leading to the formation of DNA adducts. These adducts, if not repaired, can interfere with DNA replication and transcription, potentially leading to mutations and cellular toxicity. This compound (O4-EtdU) is a significant DNA lesion that arises from the covalent attachment of an ethyl group to the O4 position of a deoxyuridine residue within the DNA strand. While deoxyuridine is not a canonical DNA base, it can arise from the deamination of deoxycytidine. The formation of O4-EtdU is of particular concern due to its miscoding potential during DNA replication, which can lead to G:C to A:T transition mutations. This guide will elucidate the mechanisms of its formation, methods for its detection, and the quantitative aspects of this DNA damage.

Mechanism of this compound Formation

The formation of this compound in DNA is primarily a non-enzymatic process driven by the chemical reaction of DNA with ethylating agents.

Non-Enzymatic Formation

The principal mechanism for the formation of O4-EtdU involves the nucleophilic attack of the O4 position of a deoxyuridine residue in DNA on an electrophilic ethyl group provided by an ethylating agent. This reaction is a classic example of an SN1 or SN2 type nucleophilic substitution.

Key Ethylating Agents:

-

N-nitroso compounds: These are a major class of ethylating agents capable of forming O4-EtdU. A prominent example is N-ethyl-N-nitrosourea (ENU). ENU can spontaneously decompose to form a highly reactive ethyl diazonium ion, which is a potent electrophile that readily ethylates nucleophilic sites on DNA bases.

-

Other Ethylating Agents: While N-nitroso compounds are well-studied in this context, other environmental and industrial chemicals with ethylating capabilities could potentially contribute to the formation of O4-EtdU.

The chemical reaction can be summarized as follows:

The O4 position of uridine is a nucleophilic oxygen atom that can react with the electrophilic ethyl group from the ethylating agent.

O4-Ethyldeoxyuridine Adducts: A Comprehensive Technical Guide on their Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

O4-Ethyldeoxyuridine (O4-EtdU), a DNA adduct formed by the covalent attachment of an ethyl group to the O4 position of a deoxyuridine base, is a significant premutagenic lesion with profound implications in carcinogenesis and cellular toxicology. This technical guide provides an in-depth exploration of the biological significance of O4-EtdU adducts, covering their formation, mutagenic properties, cellular repair mechanisms, and role in the initiation of cancer. Detailed experimental protocols for the study of these adducts are provided, alongside quantitative data and visual representations of the key signaling pathways involved in the cellular response to this form of DNA damage. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the impact of alkylating agents on genomic integrity.

Introduction

DNA adducts are a class of DNA damage that results from the covalent binding of a chemical moiety to DNA. Ethylating agents, a class of alkylating agents prevalent in the environment and used in chemotherapy, can react with the oxygen and nitrogen atoms of DNA bases, leading to the formation of various adducts. Among these, O-alkylated pyrimidines, such as this compound (O4-EtdU), are of particular interest due to their high mutagenic potential and persistence in tissues.[1][2] This guide will focus on the biological consequences of O4-EtdU formation, a key lesion in ethylating agent-induced carcinogenesis.

Formation of this compound Adducts

This compound adducts are primarily formed through the reaction of DNA with ethylating agents. These agents can be of both exogenous and endogenous origin.

Exogenous Sources:

-

N-nitroso compounds: Agents like N-ethyl-N-nitrosourea (ENU) and diethylnitrosamine (DEN) are potent inducers of O4-EtdU.[3][4] These compounds are found in tobacco smoke, certain foods, and industrial processes.

-

Chemotherapeutic agents: Some alkylating drugs used in cancer therapy can also lead to the formation of these adducts.

Endogenous Sources: While less common than exogenous exposure, endogenous metabolic processes can generate reactive ethylating species, contributing to a background level of DNA ethylation.

The formation of O4-EtdU is a direct chemical reaction where the electrophilic ethyl group attacks the nucleophilic O4 position of the thymine base within the DNA helix. The rate of formation is dependent on the concentration and reactivity of the ethylating agent.[5]

Mutagenicity and Carcinogenesis

O4-EtdU is a highly mutagenic lesion. Its presence in the DNA template during replication frequently leads to misincorporation of guanine instead of adenine opposite the adducted thymine. This results in a T:A to C:G transition mutation after the subsequent round of replication.[1][6]

The persistence of O4-EtdU adducts in the genome is a critical factor in their carcinogenicity. Tissues with lower repair capacity for these adducts tend to accumulate mutations, increasing the risk of cancer initiation.[7] For instance, the accumulation of O4-ethyldeoxythymidine in hepatocytes of rats exposed to diethylnitrosamine is strongly correlated with the development of hepatocellular carcinoma.[7]

Quantitative Data on this compound Mutagenicity

| Parameter | Value | Cell/System | Reference |

| Mutation Frequency | ~20% | Human HeLa cells (for O4-ethylthymine) | [1] |

| Predominant Mutation | T → C transition | Human HeLa cells (for O4-ethylthymine) | [1] |

| Mutation Spectrum in Drosophila | 43.5% A:T→G:C transitions | Drosophila melanogaster germ cells (ENU-induced) | [4] |

Cellular Repair of this compound Adducts

The persistence of O4-EtdU adducts is determined by the efficiency of cellular DNA repair mechanisms. Two primary pathways are implicated in the removal of these lesions: direct reversal by O6-alkylguanine-DNA alkyltransferase (AGT) and Nucleotide Excision Repair (NER).

O6-Alkylguanine-DNA Alkyltransferase (AGT)

AGT is a "suicide" enzyme that directly transfers the alkyl group from the damaged DNA base to a cysteine residue within its own active site. While highly efficient at repairing O6-alkylguanine adducts, its activity towards O4-alkylthymine is a subject of debate. Some studies suggest that mammalian AGT has very low activity for O4-EtdU, contributing to its persistence.[8] However, certain bacterial AGTs and engineered human AGT mutants have shown enhanced repair activity for O4-methylthymine, indicating that the active site architecture plays a crucial role in substrate specificity.[8][9]

Nucleotide Excision Repair (NER)

NER is a more general repair pathway that recognizes and removes a wide range of bulky, helix-distorting DNA lesions. O4-EtdU is considered a bulky adduct that can be recognized by the NER machinery. The NER pathway involves the following key steps:

-

Damage Recognition: The XPC-RAD23B-CETN2 complex is a key sensor that recognizes the helical distortion caused by the O4-EtdU adduct.

-

Recruitment of TFIIH: The XPC complex recruits the Transcription Factor IIH (TFIIH) complex, which contains the helicases XPB and XPD that unwind the DNA around the lesion.

-

Verification and Pre-incision Complex Formation: XPA and Replication Protein A (RPA) are recruited to the site, further verifying the damage and stabilizing the unwound DNA.

-

Dual Incision: The endonucleases XPG and ERCC1-XPF cleave the damaged strand on either side of the lesion.

-

Excision and Synthesis: The excised oligonucleotide containing the adduct is removed, and the resulting gap is filled by DNA polymerases δ/ε using the undamaged strand as a template.

-

Ligation: DNA ligase seals the final nick to complete the repair process.

Studies have shown that cells deficient in NER are highly sensitive to the cytotoxic effects of agents that induce O4-alkylthymine adducts and show a complete cessation of plasmid replication if this system is deficient.[1]

Quantitative Data on this compound Repair

| Parameter | Value | Cell/System | Reference |

| Repair Half-life in ras gene | ~45 min | Repair-proficient wild-type E. coli | [3] |

| Repair Half-life in tk gene | ~35 min | Repair-proficient wild-type E. coli | [3] |

| Repair in AGT-deficient E. coli | No repair observed | ada-ogt- double mutant E. coli | [3] |

DNA Damage Response Signaling

The presence of O4-EtdU adducts can stall DNA replication forks, triggering the DNA Damage Response (DDR) signaling cascade. This complex network of proteins acts to coordinate cell cycle arrest, DNA repair, and, if the damage is too extensive, apoptosis.

The primary sensor kinases in the DDR are ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). While ATM is primarily activated by double-strand breaks, ATR is activated by single-stranded DNA (ssDNA) regions, which can arise at stalled replication forks caused by bulky adducts like O4-EtdU. ATR activation leads to the phosphorylation of a cascade of downstream targets, including the checkpoint kinase CHK1, which in turn phosphorylates and inactivates CDC25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) and leads to cell cycle arrest, providing time for DNA repair.

Experimental Protocols

Detection and Quantification of this compound Adducts

This technique utilizes a specific monoclonal antibody to detect and quantify O4-EtdU adducts in DNA samples.

Materials:

-

DNA samples

-

Nitrocellulose membrane

-

Slot blot apparatus

-

Primary antibody against O4-EtdU

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Isolate genomic DNA from cells or tissues of interest.

-

Denature the DNA by heating to 100°C for 10 minutes, followed by rapid cooling on ice.

-

Apply the denatured DNA to a nitrocellulose membrane using a slot blot apparatus.

-

Bake the membrane at 80°C for 2 hours to fix the DNA.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against O4-EtdU diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and image the membrane using a suitable imaging system.

-

Quantify the signal intensity and normalize to the amount of DNA loaded. A standard curve with known amounts of O4-EtdU-containing DNA should be used for absolute quantification.

LC-MS/MS is a highly sensitive and specific method for the absolute quantification of DNA adducts.

Materials:

-

DNA samples

-

Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase)

-

Internal standard (e.g., isotopically labeled O4-EtdU)

-

LC-MS/MS system

Protocol:

-

Isolate and purify genomic DNA.

-

Spike the DNA sample with a known amount of the internal standard.

-

Digest the DNA to individual deoxynucleosides using a cocktail of enzymes.

-

Separate the deoxynucleosides using liquid chromatography.

-

Detect and quantify O4-EtdU and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Calculate the amount of O4-EtdU in the original DNA sample based on the ratio of the peak areas of the analyte and the internal standard.

Analysis of Mutagenicity

This assay is used to determine the type of mutation induced by a specific DNA lesion.

Materials:

-

Oligonucleotide template containing a site-specific O4-EtdU adduct

-

Radiolabeled or fluorescently labeled primer

-

DNA polymerase

-

dNTPs

-

Denaturing polyacrylamide gel

-

Autoradiography film or fluorescence imager

Protocol:

-

Anneal the labeled primer to the oligonucleotide template containing the O4-EtdU adduct.

-

Perform a primer extension reaction using a DNA polymerase and a mixture of all four dNTPs.

-

Terminate the reactions and denature the products.

-

Separate the reaction products on a denaturing polyacrylamide gel alongside a sequencing ladder generated from the same primer and an undamaged template.

-

Visualize the products by autoradiography or fluorescence imaging.

-

The position of the extended product relative to the sequencing ladder will indicate which nucleotide was incorporated opposite the O4-EtdU adduct.

This assay allows for the study of the mutagenic and cytotoxic effects of a specific DNA lesion in mammalian cells.

Materials:

-

Shuttle vector plasmid

-

Oligonucleotide containing a site-specific O4-EtdU adduct

-

Restriction enzymes

-

DNA ligase

-

Competent E. coli for plasmid propagation

-

Mammalian host cells for transfection

-

DNA sequencing reagents

Protocol:

-

Construct a gapped-duplex shuttle vector where a single-stranded region contains the site for ligation of the O4-EtdU-containing oligonucleotide.

-

Ligate the O4-EtdU-containing oligonucleotide into the gapped vector.

-

Transform the ligated plasmid into E. coli for amplification.

-

Isolate the plasmid DNA containing the site-specific adduct.

-

Transfect the plasmid into mammalian host cells.

-

After a period of replication, recover the shuttle vector from the mammalian cells.

-

Transform the recovered plasmids into E. coli and select for progeny plasmids.

-

Isolate individual plasmid clones and sequence the region containing the original adduct to determine the mutation frequency and spectrum. The survival of the plasmid can also be assessed to determine the cytotoxicity of the adduct.[10]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Nucleotide Excision Repair (NER) pathway for O4-EtdU.

Caption: Shuttle vector assay experimental workflow.

Conclusion

This compound adducts are potent premutagenic lesions that play a significant role in the etiology of cancers induced by ethylating agents. Their persistence in the genome, due to potentially inefficient repair, makes them a critical area of study for understanding carcinogenesis and for the development of novel therapeutic strategies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers to further investigate the biological impact of these adducts and to explore mechanisms to mitigate their harmful effects. A deeper understanding of the cellular processing of O4-EtdU will be invaluable for risk assessment of environmental carcinogens and for optimizing the efficacy of alkylating chemotherapeutic drugs.

References

- 1. Role of nucleotide excision repair in processing of O4-alkylthymines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]

- 3. Induction and processing of promutagenic O4-ethylthymine lesion in specific gene segments of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. O-ethylthymidine adducts are the most relevant damages for mutation induced by N-ethyl-N-nitrosourea in female germ cells of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. Lesion recognition by XPC, TFIIH and XPA in DNA Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Translesion synthesis of O4-alkylthymidine lesions in human cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of O4-Ethyldeoxyuridine in Ethylating Agent-Induced Carcinogenesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylating agents are a significant class of carcinogens that exert their effects through the covalent modification of DNA, forming a variety of DNA adducts. Among these, O4-Ethyldeoxyuridine (O4-EtdU) has emerged as a critical lesion due to its high mutagenicity and persistence in cells. This technical guide provides a comprehensive overview of the role of O4-EtdU in ethylating agent-induced carcinogenesis. It details the formation of this adduct, its profound impact on DNA replication and mutagenesis, and the cellular signaling pathways activated in response to this form of DNA damage. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the key molecular processes involved.

Introduction: Ethylating Agents and DNA Adduct Formation

Ethylating agents, such as N-ethyl-N-nitrosourea (ENU) and diethylnitrosamine (DEN), are potent carcinogens that react with nucleophilic sites in DNA to form a spectrum of ethyl-DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication, a critical step in the initiation of carcinogenesis. While numerous adduction sites exist, O-alkylation products are of particular concern due to their miscoding potential.

The primary ethylation products include N7-ethylguanine (N7-EtG), O6-ethylguanine (O6-EtG), and O4-ethylthymidine (O4-EtdT), which corresponds to the deoxynucleoside this compound (O4-EtdU) in the context of DNA. While O6-EtG has been extensively studied for its mutagenic properties, O4-EtdU is gaining increasing attention due to its resistance to repair and high miscoding frequency.

Formation and Persistence of this compound

The formation of O4-EtdU is a direct consequence of the reaction of ethylating agents with the O4 position of thymine residues in the DNA. The relative abundance of different ethyl adducts can vary depending on the specific ethylating agent. For instance, ENU is known to produce a higher proportion of O-alkylation products compared to other ethylating agents.

A key factor in the carcinogenicity of O4-EtdU is its persistence within the cell. Unlike O6-EtG, which can be repaired by the dedicated DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), O4-EtdU is not a substrate for this enzyme[1]. The repair of O-ethylated thymines is generally slow and not significantly influenced by either AGT or the nucleotide excision repair (NER) pathway[2][3]. This persistence allows the lesion to be present during DNA replication, increasing the likelihood of mutagenesis. In rat liver, the half-life of O4-ethylthymidine in vivo has been observed to be as long as 19 days[3].

Table 1: Comparative Repair Half-lives of Ethyl-DNA Adducts in Human Lymphoblasts

| DNA Adduct | Repair Half-life (in repair-proficient cells) | Primary Repair Pathway(s) |

| O6-Ethylguanine | ~8 hours[2] | O6-Alkylguanine-DNA Alkyltransferase (AGT), Nucleotide Excision Repair (NER)[2] |

| O4-Ethylthymine | Slow, not significantly repaired[2] | Not efficiently repaired by AGT or NER[2] |

| O2-Ethylthymine | Slow, not significantly repaired[2] | Not efficiently repaired by AGT or NER[2] |

Mutagenic Properties of this compound

The presence of an ethyl group at the O4 position of thymine disrupts the normal Watson-Crick base pairing. O4-EtdU preferentially mispairs with guanine during DNA replication, leading to a T•A to C•G transition mutation. This high mutagenic potential has been demonstrated in various experimental systems.

Studies have shown that O4-alkyldT lesions are highly mutagenic, exclusively causing T→C mutations with frequencies approaching 100% in some contexts. The size of the alkyl group influences the mutation frequency, with an ethyl group leading to a higher frequency of T→C mutations compared to a methyl group[4].

Table 2: Mutagenicity of O4-Alkylthymidine Lesions in Human HEK293T Cells

| O4-Alkylthymidine Adduct | T→C Mutation Frequency (%) |

| O4-Methyldeoxythymidine (O4-MedT) | 57.7[2] |

| This compound (O4-EtdU) | 82.3[2] |

| O4-n-Propyl-deoxythymidine (O4-nPrdT) | 41.9[2] |

| O4-n-Butyl-deoxythymidine (O4-nBudT) | 29.2[2] |

These mutations can have significant biological consequences if they occur in critical genes such as oncogenes or tumor suppressor genes, leading to uncontrolled cell growth and the initiation of cancer.

Cellular Signaling in Response to this compound

The presence of O4-EtdU in the genome triggers a complex cellular response aimed at mitigating the damage. This response primarily involves the activation of DNA damage signaling pathways, which can lead to cell cycle arrest, DNA repair, or apoptosis.

ATR-Chk1 Signaling Pathway

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a key sensor of single-stranded DNA (ssDNA) regions, which can arise from stalled replication forks caused by DNA lesions like O4-EtdU. Upon activation, ATR phosphorylates and activates its downstream effector, the checkpoint kinase 1 (Chk1). This initiates a signaling cascade that leads to cell cycle arrest, providing time for the cell to repair the damage. The ATR-Chk1 pathway is crucial for maintaining genomic stability in the face of replication stress induced by DNA adducts.

p53 Signaling Pathway

The tumor suppressor protein p53 plays a central role in the cellular response to DNA damage. Following the detection of DNA damage and the activation of upstream kinases like ATR, p53 is stabilized and activated through phosphorylation. Activated p53 acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., BAX, PUMA). The p53 pathway is a critical barrier to tumorigenesis, and its activation in response to O4-EtdU can determine the fate of the damaged cell.

Mismatch Repair (MMR) Pathway

The mismatch repair (MMR) system is responsible for correcting base mismatches that arise during DNA replication. While the primary role of MMR is to correct replication errors, it can also recognize certain types of DNA damage. The MMR machinery can recognize the mispaired O4-EtdU:G during replication, which can trigger a futile cycle of repair attempts, leading to the formation of single-strand breaks and subsequent activation of the ATR-Chk1 pathway, ultimately contributing to cell cycle arrest and apoptosis.

Experimental Protocols for the Study of this compound

The detection and quantification of O4-EtdU are crucial for understanding its role in carcinogenesis. Several sensitive techniques have been developed for this purpose.

Immuno-Slot-Blot (ISB) Assay

This technique utilizes highly specific monoclonal antibodies that recognize and bind to O4-EtdU in single-stranded DNA.

Protocol:

-

DNA Isolation and Denaturation: Isolate genomic DNA from cells or tissues of interest. Denature the DNA by heating to 100°C for 10 minutes, followed by rapid cooling on ice.

-

Immobilization: Apply the denatured DNA to a nitrocellulose membrane using a slot-blot apparatus.

-

Blocking: Block non-specific binding sites on the membrane using a blocking solution (e.g., 5% non-fat dry milk in Tris-buffered saline).

-

Primary Antibody Incubation: Incubate the membrane with a monoclonal antibody specific for O4-EtdU.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a radioactive isotope.

-

Detection: Detect the signal using a chemiluminescent substrate or autoradiography.

-

Quantification: Quantify the signal and compare it to a standard curve generated using DNA with known amounts of O4-EtdU.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the absolute quantification of DNA adducts.

Protocol:

-

DNA Isolation and Hydrolysis: Isolate genomic DNA and enzymatically hydrolyze it to individual deoxynucleosides.

-

Stable Isotope Labeled Internal Standard: Add a known amount of a stable isotope-labeled O4-EtdU internal standard to the sample.

-

Chromatographic Separation: Separate the deoxynucleosides using high-performance liquid chromatography (HPLC).

-

Mass Spectrometric Detection: Introduce the separated deoxynucleosides into a tandem mass spectrometer. Use selected reaction monitoring (SRM) to specifically detect and quantify the parent and fragment ions of both the native O4-EtdU and the internal standard.

-

Quantification: Determine the amount of O4-EtdU in the sample by comparing the peak area ratio of the native adduct to the internal standard.

32P-Postlabeling Assay

This is a highly sensitive method for detecting a wide range of DNA adducts.

Protocol:

-

DNA Isolation and Digestion: Isolate DNA and digest it to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides.

-

32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the 32P-labeled adducts using multidirectional thin-layer chromatography (TLC).

-

Detection and Quantification: Detect the radioactive spots by autoradiography and quantify the amount of adduct by scintillation counting.

Conclusion and Future Directions

This compound is a critical DNA lesion in ethylating agent-induced carcinogenesis due to its high mutagenicity and persistence. The inefficient repair of this adduct allows it to persist in the genome, leading to T→C transition mutations that can activate oncogenes and inactivate tumor suppressor genes. The cellular response to O4-EtdU involves the activation of key signaling pathways, including the ATR-Chk1 and p53 pathways, which ultimately determine the fate of the cell.

Further research is needed to fully elucidate the interplay between O4-EtdU, DNA repair pathways, and the DNA damage response. A deeper understanding of these mechanisms will be invaluable for assessing the carcinogenic risk of ethylating agents and for the development of novel therapeutic strategies that target DNA repair and signaling pathways in cancer. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to advance our knowledge in this critical area of cancer research.

References

- 1. sketchviz.com [sketchviz.com]

- 2. Efficient repair of O6-ethylguanine, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation by diethylnitrosamine and persistence of O4-ethylthymidine in rat liver DNA in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

O4-Ethyldeoxyuridine as a biomarker of DNA damage

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

O4-Ethyldeoxyuridine (O4-EtdT), a DNA adduct formed by the covalent attachment of an ethyl group to the O4 position of thymidine, is a significant biomarker of DNA damage induced by ethylating agents. These agents are present in various environmental carcinogens, including tobacco smoke, and are also a class of chemotherapeutic drugs. The formation of O4-EtdT in DNA is a critical event in chemical carcinogenesis due to its high mutagenic potential and persistence in tissues. This technical guide provides a comprehensive overview of O4-EtdT as a biomarker, including its formation, mutagenicity, cellular repair mechanisms, and detailed methodologies for its detection and quantification.

Formation and Mutagenicity of this compound

This compound is formed when ethylating agents, such as N-nitroso compounds found in tobacco smoke, react with the thymidine base in DNA. This alkylation event alters the hydrogen-bonding properties of the thymine base, leading to mispairing during DNA replication. Specifically, O4-EtdT preferentially pairs with guanine instead of adenine, resulting in a T:A to C:G transition mutation during subsequent rounds of DNA replication.[1][2] This high mutagenic potential underscores the importance of O4-EtdT as a driver of carcinogenesis. Studies have shown that O4-EtdT is a more potent inducer of mutations than some other alkylated DNA adducts.

Cellular Repair of this compound

The persistence of O4-EtdT in cells is a key factor in its mutagenicity. Human cells possess several DNA repair pathways to counteract the deleterious effects of DNA alkylation. The primary mechanisms involved in the removal of O4-EtdT are:

-

O6-Alkylguanine-DNA Alkyltransferase (AGT): This protein directly reverses alkylation damage by transferring the alkyl group from the DNA base to one of its own cysteine residues. However, human AGT is notably inefficient at repairing O4-alkylthymine adducts compared to its high efficiency for O6-alkylguanine. This inefficiency contributes to the accumulation and persistence of O4-EtdT in human tissues.

-

Nucleotide Excision Repair (NER): The NER pathway recognizes and removes a wide range of bulky and distorting DNA lesions. While NER can repair O4-EtdT, the process is relatively slow. The persistence of O4-EtdT in certain tissues suggests that it is not a high-priority substrate for the NER machinery.

The inefficient repair of O4-EtdT leads to its accumulation in the DNA of exposed individuals, making it a valuable long-term biomarker of exposure to ethylating carcinogens.

This compound as a Biomarker in Toxicology and Drug Development

The quantification of O4-EtdT in biological samples serves as a direct measure of DNA damage induced by ethylating agents. This has significant applications in:

-

Toxicology and Carcinogen Risk Assessment: Measuring O4-EtdT levels in tissues of individuals exposed to environmental carcinogens, such as tobacco smoke, can provide a quantitative measure of their cancer risk.

-

Drug Development: For pharmaceutical companies developing alkylating chemotherapeutic agents, monitoring O4-EtdT levels can serve as a pharmacodynamic biomarker to assess drug activity and optimize dosing. It can also be used to investigate off-target genotoxicity.

Quantitative Data on this compound Levels

Several studies have quantified the levels of O4-EtdT in human tissues, providing valuable data on its formation and persistence.

| Tissue | Exposure Group | Mean O4-EtdT Level (adducts / 10⁸ thymidines) | Reference |

| Human Lung | Current Smokers & Recent Quitters (<1 yr) | 0.78 ± 0.76 | [3][4] |

| Human Lung | Long-term Ex-smokers (>1 yr) & Never Smokers | 0.45 ± 0.44 | [3][4] |

| Human Liver | Malignant Tumors | Significantly higher than non-malignant cases (p < 0.05) | [5] |

| Human Liver | Non-malignant Cases | - | [5] |

These data clearly demonstrate a correlation between exposure to ethylating agents (from tobacco smoke) and increased levels of O4-EtdT in human tissues. The persistence of this adduct is highlighted by its detection in long-term ex-smokers.[3][4]

Experimental Protocols for the Detection of this compound

The accurate quantification of O4-EtdT requires highly sensitive analytical methods due to its low abundance in biological samples. The two primary methods employed are immuno-enriched ³²P-postlabelling combined with high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Immuno-enriched ³²P-Postlabelling with HPLC Detection

This method combines the specificity of an antibody with the high sensitivity of radioactivity detection.

1. DNA Isolation and Hydrolysis:

- Isolate genomic DNA from the tissue of interest using standard protocols (e.g., phenol-chloroform extraction or commercial kits).

- Enzymatically hydrolyze the DNA to 2'-deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

2. Immunoaffinity Enrichment:

- Use a monoclonal antibody specific for O4-EtdT to selectively capture the adducted nucleotides from the DNA hydrolysate.

- Immobilize the antibody on a solid support (e.g., magnetic beads or an affinity column).

- Incubate the DNA hydrolysate with the antibody-coupled support.

- Wash the support extensively to remove non-specifically bound nucleotides.

- Elute the captured O4-EtdT 3'-monophosphate.

3. ³²P-Postlabelling:

- Label the 5'-hydroxyl group of the enriched O4-EtdT 3'-monophosphate with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

4. HPLC Separation and Quantification:

- Separate the ³²P-labeled O4-EtdT 5'-monophosphate from other labeled species by reverse-phase HPLC.

- Detect the radiolabeled adduct using an online radioactivity detector.

- Quantify the amount of O4-EtdT by comparing the peak area to that of a known amount of a radiolabeled standard.

Nano-Liquid Chromatography-Nanospray Ionization-Tandem Mass Spectrometry (nanoLC-NSI/MS/MS)

This method offers high specificity and sensitivity without the need for radioactivity.

1. DNA Isolation and Enzymatic Digestion:

- Isolate and purify genomic DNA as described above.

- Digest the DNA to individual 2'-deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

2. Sample Cleanup:

- Remove proteins and other macromolecules by ultrafiltration or solid-phase extraction (SPE).

3. Nano-LC Separation:

- Inject the digested and cleaned sample onto a nano-LC system equipped with a reverse-phase column.

- Use a gradient of aqueous and organic mobile phases to separate this compound from the much more abundant unmodified deoxynucleosides.

4. NSI-MS/MS Detection and Quantification:

- Introduce the eluent from the nano-LC into a tandem mass spectrometer via a nanospray ionization source.

- Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect the transition of the protonated O4-EtdT precursor ion to a specific product ion.

- Quantify O4-EtdT by comparing the peak area to a standard curve generated using a stable isotope-labeled internal standard of O4-EtdT.

Signaling Pathways and Cellular Responses

The presence of this compound in the DNA template can stall the replication fork, triggering a DNA damage response (DDR). This response is primarily orchestrated by the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases.

Caption: DNA damage response to this compound.

The stalled replication fork leads to the accumulation of single-stranded DNA (ssDNA), which is coated by Replication Protein A (RPA). This structure recruits and activates the ATR kinase. Activated ATR then phosphorylates and activates its downstream effector, the checkpoint kinase CHK1. CHK1 activation leads to cell cycle arrest, typically at the G2/M checkpoint, providing time for the cell to repair the DNA damage.[6]

If the damage is not repaired, the cell may employ translesion synthesis (TLS) polymerases to bypass the lesion. However, TLS polymerases are often error-prone and are responsible for incorporating guanine opposite O4-EtdT, thus fixing the mutation. If the DNA damage is too extensive and cannot be repaired, the cell may undergo apoptosis (programmed cell death). Chronic exposure to ethylating agents and the persistent formation of O4-EtdT can overwhelm the repair capacity of the cell, leading to an accumulation of mutations and ultimately, carcinogenesis.

Experimental Workflow

The following diagram outlines a typical workflow for the analysis of this compound as a biomarker of DNA damage.

Caption: General workflow for O4-EtdT analysis.

This compound is a highly specific and relevant biomarker of DNA damage induced by ethylating agents. Its strong mutagenic potential and persistence in human tissues make it a valuable tool for assessing cancer risk from environmental exposures and for evaluating the efficacy and genotoxicity of alkylating drugs in development. The sensitive analytical methods described in this guide, coupled with an understanding of the cellular responses to this DNA adduct, provide researchers and drug development professionals with the necessary tools to effectively utilize O4-EtdT as a critical biomarker in their studies.

References

- 1. Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Translesion synthesis of O4-alkylthymidine lesions in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Smoking-related O4-ethylthymidine formation in human lung tissue and comparisons with bulky DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Detection of O4-ethylthymine in human liver DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Toxicological Profile of O4-Ethyldeoxyuridine

Disclaimer: Direct toxicological studies on O4-Ethyldeoxyuridine are not publicly available. This document provides a theoretical toxicological profile based on the known effects of the broader class of O-alkylated pyrimidine nucleosides and established guidelines for the preclinical safety assessment of nucleoside analogs.

Introduction

This compound is an O-alkylated pyrimidine 2'-deoxyribonucleoside. This class of compounds is of significant interest to researchers in toxicology and drug development due to their structural similarity to endogenous nucleosides and their potential to interact with DNA. Alkylation at the O4 position of pyrimidines is a known form of DNA damage that can arise from exposure to certain alkylating agents, which are often mutagenic and carcinogenic. Understanding the toxicological profile of this compound is crucial for assessing its potential risks and for the development of any therapeutic application.

This guide synthesizes information on the expected toxicological properties of this compound, proposes a comprehensive testing strategy in line with international regulatory guidelines, and provides detailed experimental protocols for key assays.

Predicted Toxicological Profile

The toxicological profile of this compound is predicted to be primarily driven by its potential for genotoxicity, stemming from its ability to be incorporated into DNA and/or interfere with DNA replication and repair processes.

Genotoxicity and Mutagenicity: O-alkylation of pyrimidine bases is a well-established mechanism of DNA damage. O4-alkylated thymidines, which are structurally analogous to this compound, are known to be highly mutagenic lesions. These adducts can cause mispairing during DNA replication, leading to point mutations. It is therefore highly probable that this compound would be identified as a mutagen in standard genotoxicity assays.

Cytotoxicity: Nucleoside analogs can exert cytotoxic effects through various mechanisms, including inhibition of DNA synthesis, induction of apoptosis, and disruption of cellular metabolism. The cytotoxicity of this compound is likely to be cell-cycle dependent, with rapidly dividing cells being more susceptible.

Carcinogenicity: Due to its predicted mutagenic potential, this compound should be considered a potential carcinogen. Chronic exposure could lead to the accumulation of mutations and an increased risk of tumor development.

Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound would be a critical determinant of its systemic toxicity. As a nucleoside analog, it may be a substrate for nucleoside transporters and metabolic enzymes. Key metabolic pathways could include phosphorylation by kinases and catabolism by phosphorylases.

Proposed Toxicological Testing Strategy

A comprehensive toxicological evaluation of this compound should be conducted in accordance with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

Table 1: Proposed Tiered Toxicological Testing Strategy for this compound

| Tier | Toxicological Endpoint | Recommended Assays | Regulatory Guideline |

| 1 | Genotoxicity | Ames Test (Bacterial Reverse Mutation Assay) | OECD 471 |

| In Vitro Mammalian Cell Micronucleus Test | OECD 487 | ||

| In Vitro Chromosomal Aberration Test | OECD 473 | ||

| Mouse Lymphoma Assay (MLA) | OECD 490 | ||

| 2 | Acute Toxicity | Acute Oral Toxicity - Fixed Dose Procedure | OECD 420 |

| Acute Dermal Toxicity | OECD 402 | ||

| Acute Inhalation Toxicity | OECD 403 | ||

| 3 | Sub-chronic Toxicity | Repeated Dose 28-day or 90-day Oral Toxicity Study in Rodents | OECD 407/408 |

| 4 | Carcinogenicity | Long-term Carcinogenicity Study in Rodents | OECD 451 |

| 5 | Reproductive and Developmental Toxicity | Two-Generation Reproduction Toxicity Study | OECD 416 |

| Prenatal Developmental Toxicity Study | OECD 414 |

Detailed Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Strains: Use a minimum of five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA).

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

-

Dose Levels: Use a minimum of five different analyzable concentrations of this compound, with the highest concentration being 5000 µ g/plate or showing significant cytotoxicity.

-

Procedure:

-

Plate Incorporation Method: Mix the test substance, bacterial culture, and S9 mix (if applicable) with molten top agar. Pour the mixture onto minimal glucose agar plates.

-

Pre-incubation Method: Pre-incubate the test substance, bacterial culture, and S9 mix at 37°C before adding the top agar and plating.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and significant positive response at one or more concentrations.

In Vitro Mammalian Cell Micronucleus Test

Objective: To evaluate the potential of this compound to induce chromosomal damage or aneuploidy in cultured mammalian cells.

Methodology:

-

Cell Lines: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) or primary human lymphocytes.

-

Metabolic Activation: Conduct the assay with and without an S9 metabolic activation system.

-

Treatment:

-

Short-term treatment (3-6 hours) with S9: Harvest cells at a time equivalent to 1.5-2.0 normal cell cycle lengths after the start of treatment.

-

Continuous treatment (equivalent to 1.5-2.0 normal cell cycle lengths) without S9: Harvest cells at the end of the treatment period.

-

-

Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis and allow for the accumulation of binucleated cells.

-

Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific stain (e.g., Giemsa, DAPI, or propidium iodide).

-

Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: A substance is considered positive if it induces a concentration-dependent, statistically significant increase in the frequency of micronucleated cells.

Visualizations

Caption: Proposed workflow for the genotoxicity assessment of this compound.

Caption: Predicted signaling pathway for this compound-induced DNA damage.

Conclusion

While direct toxicological data for this compound is lacking, a comprehensive toxicological profile can be inferred from its chemical structure and the known properties of related O-alkylated pyrimidine nucleosides. The primary toxicological concern is genotoxicity, which necessitates a thorough evaluation using a tiered testing strategy as outlined in this guide. The proposed experimental protocols and workflows provide a robust framework for characterizing the potential hazards of this compound to support risk assessment and any future development. Further research is essential to definitively establish the safety profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Sensitive Detection of O4-Ethyldeoxythymidine in Human Tissues

A Note on Terminology: The following document details sensitive detection methods for O4-Ethyldeoxythymidine (O4-EtdT), a significant DNA adduct formed from exposure to ethylating agents found in sources like tobacco smoke. While the query specified O4-Ethyldeoxyuridine (O4-EtdU), the vast majority of scientific literature focuses on O4-EtdT, the corresponding adduct of thymidine. The methodologies presented here are directly applicable to O4-EtdT and could be adapted for O4-EtdU with the use of specific antibodies and standards.

These application notes are intended for researchers, scientists, and drug development professionals investigating DNA damage and repair mechanisms, as well as those developing biomarkers for exposure to genotoxic agents.

Introduction

O4-ethylthymidine (O4-EtdT) is a promutagenic DNA lesion that can be formed when DNA reacts with ethylating agents.[1][2] This adduct is of significant interest in cancer research and toxicology as it can lead to G to A transition mutations if not repaired before DNA replication. The sensitive and specific detection of O4-EtdT in human tissues is crucial for understanding its role in carcinogenesis and for its potential use as a biomarker of exposure and effect.[2] This document provides detailed protocols for three highly sensitive methods for the detection and quantification of O4-EtdT in human tissue samples: Immuno-Slot Blot (ISB), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunohistochemistry (IHC).

Quantitative Data Summary

The following table summarizes the reported levels of O4-EtdT detected in human tissues using sensitive methods, providing a reference for expected concentrations.

| Tissue Type | Smoking Status | Detection Method | O4-EtdT Levels (adducts / 10⁸ thymidines) | Reference |

| Lung (histologically normal) | Smokers (until surgery or quit ≤1 year before) | Immunoenriched ³²P-postlabelling-HPLC | Mean level 1.7-fold higher than non-smokers | [2] |

| Lung (histologically normal) | Long-term ex-smokers and never-smokers | Immunoenriched ³²P-postlabelling-HPLC | 0.01 to 3.91 | [2] |

| Saliva | Smokers | Not specified | 4.2 ± 8.0 (adducts / 10⁸ nucleotides) | [1] |

| Saliva | Non-smokers | Not specified | Not detected | [1] |

| Leukocytes | Smokers | Not specified | 48 ± 54 (adducts / 10⁸ nucleotides) | [1] |

| Leukocytes | Non-smokers | Not specified | 1.0 ± 2.9 (adducts / 10⁸ nucleotides) | [1] |

Experimental Protocols

Immuno-Slot Blot (ISB) for O4-EtdT Quantification

This protocol describes a highly sensitive immunoassay for the quantification of O4-EtdT in DNA isolated from human tissues.[3] The method relies on the specific recognition of the adduct by a monoclonal antibody.

Workflow Diagram:

Protocol:

-

DNA Isolation and Quantification:

-

Isolate genomic DNA from human tissue samples using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit).

-

Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to determine concentration and purity (A260/A280 ratio).

-

-

DNA Denaturation and Immobilization:

-

Denature the DNA samples by heating at 100°C for 10 minutes, followed by rapid cooling on ice to obtain single-stranded DNA (ssDNA).

-

Apply the denatured DNA (typically 1-5 µg per slot) to a nitrocellulose membrane using a slot blot apparatus.

-

After application, rinse the wells with a high-salt buffer (e.g., 20x SSC).

-

Bake the membrane at 80°C for 2 hours to fix the DNA.

-

-

Immunodetection:

-

Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20, TBST).

-

Incubate the membrane with a primary monoclonal antibody specific for O4-EtdT, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Signal Detection and Quantification:

-

Incubate the membrane with a chemiluminescent HRP substrate (e.g., ECL) according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using a CCD camera-based imager.

-

Quantify the signal intensity of each slot using image analysis software.

-

Generate a standard curve using known amounts of O4-EtdT-containing DNA to determine the absolute amount of the adduct in the samples.

-

LC-MS/MS for O4-EtdT Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of DNA adducts.[4][5] This protocol outlines a general procedure for the analysis of O4-EtdT in human tissue DNA.

Workflow Diagram:

Protocol:

-

DNA Isolation and Hydrolysis:

-

Isolate genomic DNA from human tissue samples as described in the ISB protocol.

-

Add an isotope-labeled internal standard (e.g., [¹⁵N₅]-O4-EtdT) to the DNA sample.

-

Digest the DNA to its constituent deoxynucleosides using a cocktail of enzymes, such as DNase I, nuclease P1, and alkaline phosphatase, in an appropriate buffer. Incubate at 37°C for 2-4 hours.

-

-

Sample Cleanup:

-

Purify the deoxynucleoside mixture using solid-phase extraction (SPE) to remove enzymes and other interfering substances. A C18 SPE cartridge is commonly used for this purpose.

-

Elute the deoxynucleosides and dry the eluate under a stream of nitrogen.

-

Reconstitute the sample in a small volume of mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample into an HPLC system coupled to a tandem mass spectrometer.

-

Separate the deoxynucleosides on a reverse-phase C18 column using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Ionize the eluting deoxynucleosides using positive electrospray ionization (ESI+).

-

Detect and quantify O4-EtdT and the internal standard using multiple reaction monitoring (MRM). This involves selecting the precursor ion (the protonated molecule [M+H]⁺) and a specific product ion for both the analyte and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of O4-EtdT and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration of O4-EtdT in the sample by comparing this ratio to a standard curve generated with known concentrations of O4-EtdT and the internal standard.

-

Immunohistochemistry (IHC) for O4-EtdT Visualization

Immunohistochemistry allows for the visualization of O4-EtdT within the context of tissue architecture, providing information on the cell types affected. This protocol is a general guideline and may require optimization based on the specific antibody and tissue type.[6]

Workflow Diagram:

Protocol:

-

Tissue Preparation:

-

Fix fresh human tissue samples in 10% neutral buffered formalin.

-

Dehydrate the tissue through a series of graded ethanol solutions and clear in xylene.

-

Embed the tissue in paraffin wax.

-

Cut 4-5 µm thick sections using a microtome and mount them on positively charged glass slides.

-

-

Deparaffinization and Rehydration:

-

Deparaffinize the slides in xylene.

-

Rehydrate the sections through a series of graded ethanol solutions to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 10-20 minutes.

-

Allow the slides to cool to room temperature.

-

-

Immunostaining:

-

Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10 minutes.

-

Rinse with phosphate-buffered saline (PBS).

-

Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum) for 30 minutes.

-

Incubate the sections with the primary antibody against O4-EtdT overnight at 4°C.

-

Wash with PBS.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash with PBS.

-

-

Visualization:

-

Apply a diaminobenzidine (DAB) substrate solution to visualize the antibody binding (positive staining will appear brown).

-

Counterstain with hematoxylin to visualize cell nuclei (blue).

-

Dehydrate the sections through graded ethanol and xylene.

-

Mount a coverslip using a permanent mounting medium.

-

Examine the slides under a light microscope.

-

References

- 1. Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke [mdpi.com]

- 2. Smoking-related O4-ethylthymidine formation in human lung tissue and comparisons with bulky DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immuno-slot-blot: a highly sensitive immunoassay for the quantitation of carcinogen-modified nucleosides in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of deoxythioguanosine in human DNA with LC-MS/MS, a marker for thiopurine therapy optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

Application Note and Protocol for Accurate O4-Ethyldeoxyuridine Quantification by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

O4-Ethyldeoxyuridine (O4-EtdU) is a specific DNA adduct formed upon exposure to ethylating agents, such as N-ethyl-N-nitrosourea (ENU) and diethylnitrosamine (DEN). These agents can arise from environmental exposure, dietary sources, or as metabolites of certain pharmaceuticals. The formation of O4-EtdU in DNA is a significant event in chemical carcinogenesis due to its miscoding potential during DNA replication, leading to G:C to A:T transition mutations. Consequently, the accurate and sensitive quantification of O4-EtdU serves as a critical biomarker for assessing DNA damage, evaluating the genotoxicity of compounds, and understanding the mechanisms of chemical carcinogenesis. This application note provides a comprehensive protocol for the quantification of O4-EtdU in DNA from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Principle

The accurate quantification of O4-EtdU from biological matrices is achieved through a multi-step process. First, genomic DNA is extracted from the cells or tissues of interest. The isolated DNA is then enzymatically hydrolyzed to its constituent deoxynucleosides. To ensure accurate quantification and account for any sample loss or matrix effects, a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₂]-O4-Ethyldeoxyuridine) is added to the sample. The resulting mixture of deoxynucleosides is then purified, typically by solid-phase extraction (SPE), to remove enzymatic residues and other interfering components. The purified sample is subsequently analyzed by LC-MS/MS. The deoxynucleosides are separated by high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The MRM mode provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for both the analyte (O4-EtdU) and the internal standard. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated from standards of known concentrations.

Experimental Protocols

Materials and Reagents

-

Standards: this compound (analytical standard), [¹⁵N₂]-O4-Ethyldeoxyuridine (internal standard).

-

DNA Extraction: DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit).

-

Enzymes for DNA Digestion: Nuclease P1, Alkaline Phosphatase, Phosphodiesterase I.

-

Solvents and Buffers:

-

HPLC-grade acetonitrile, methanol, and water.

-

Formic acid (LC-MS grade).

-

Ammonium acetate.

-

Tris-HCl buffer.

-

Sodium acetate buffer.

-

Zinc chloride solution.

-

-

Solid-Phase Extraction (SPE): C18 SPE cartridges.

-

General Labware: Microcentrifuge tubes, pipettes, vials for LC-MS/MS.

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of O4-EtdU and [¹⁵N₂]-O4-EtdU in methanol.

-

Working Standard Solutions: Serially dilute the O4-EtdU primary stock solution with water/methanol (95:5, v/v) to prepare a series of working standard solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Internal Standard Working Solution: Dilute the [¹⁵N₂]-O4-EtdU primary stock solution to a final concentration of 10 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the O4-EtdU standard.

Sample Preparation

-

Genomic DNA Extraction:

-

Homogenize tissue samples or pellet cells.

-

Extract genomic DNA using a commercial DNA isolation kit according to the manufacturer's instructions.

-

Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio of ~1.8).

-

-

Enzymatic Digestion of DNA:

-

To 50 µg of DNA in a microcentrifuge tube, add the internal standard working solution.

-

Add sodium acetate buffer (pH 5.3) and zinc chloride solution.

-

Add Nuclease P1 and incubate at 37°C for 2 hours.

-

Add Tris-HCl buffer (pH 8.0) and Alkaline Phosphatase.

-

Incubate at 37°C for an additional 2 hours.

-

Terminate the reaction by heating at 95°C for 5 minutes.

-

Centrifuge the sample to pellet the denatured enzymes.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant from the digested DNA sample onto the cartridge.

-

Wash the cartridge with water to remove salts and other polar impurities.

-

Elute the deoxynucleosides with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-2 min: 5% B

-

2-8 min: 5-60% B

-

8-9 min: 60-95% B

-

9-10 min: 95% B

-

10-11 min: 95-5% B

-

11-15 min: 5% B (re-equilibration)

-

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS) Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Desolvation Gas Flow: 800 L/hr.

-

-

Multiple Reaction Monitoring (MRM) Transitions:

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 257.2 | 141.1 | 15 |

| [¹⁵N₂]-O4-Ethyldeoxyuridine (IS) | 259.2 | 143.1 | 15 |

Data Presentation

The following table summarizes quantitative data for O4-ethylthymidine (O4-EtdThd), a synonym for this compound, from studies involving exposure to ethylating agents.

| Biological System | Ethylating Agent | Exposure Conditions | O4-EtdThd Level | Reference |

| Rat Hepatocyte DNA | Diethylnitrosamine (DEN) | 40 ppm in drinking water for 28 days | ~1 x 10⁻⁵ (molar ratio to deoxythymidine) | [1] |

| Rat Liver DNA | Diethylnitrosamine (DEN) | Single injection | ~1% of total ethylation | [2] |

| Plasmid DNA (ras gene) | N-ethyl-N-nitrosourea (ENU) | In vitro exposure | 0.026 - 0.13 adducts per gene fragment | [3] |

Mandatory Visualization